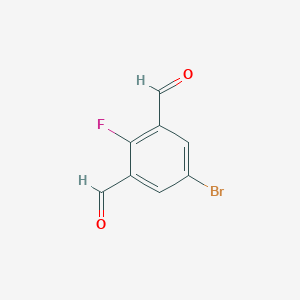

5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde

Description

Significance of Benzenedicarboxaldehydes in Contemporary Organic Synthesis and Materials Science

Benzenedicarboxaldehydes are a class of aromatic compounds characterized by a benzene (B151609) ring substituted with two aldehyde functional groups. These dialdehydes serve as fundamental building blocks in modern organic chemistry and polymer science. The two aldehyde groups provide reactive sites for a multitude of chemical transformations, most notably condensation reactions. This dual reactivity allows them to act as cross-linking agents or as monomers in polymerization processes.

In materials science, benzenedicarboxaldehydes are utilized in the synthesis of advanced polymeric materials. For instance, polymers created from the reaction of 1,4-benzenedicarboxaldehyde and hydrazine (B178648) exhibit good thermal stability and have been investigated for applications in optoelectronics and chemical sensing due to their conjugated structure. ontosight.ai The geometric arrangement of the aldehyde groups (ortho, meta, or para) on the benzene ring dictates the structural architecture of the resulting polymers and materials, influencing their mechanical, thermal, and electronic properties.

Strategic Importance of Halogenation in Modulating Aromatic Reactivity and Molecular Architecture

Halogenation, the introduction of one or more halogen atoms onto an aromatic ring, is a foundational strategy in organic synthesis for modulating the electronic properties and reactivity of a molecule. Halogens like fluorine and bromine exert a strong influence on the benzene ring through a combination of inductive and resonance effects. This alters the electron density of the ring, thereby affecting its susceptibility to further chemical reactions.

The presence of halogen atoms provides synthetic "handles" for subsequent transformations, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are pivotal for constructing complex molecular frameworks. The specific choice and position of the halogens (e.g., fluorine vs. bromine) allow for precise control over a molecule's three-dimensional structure, polarity, and binding interactions, which is of critical importance in the design of pharmaceuticals and functional materials.

Positioning of 5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde as a Versatile Chemical Synthon

This compound is a uniquely functionalized molecule that serves as a highly versatile synthon, or building block, for creating more complex chemical structures. Its utility stems from the specific combination and arrangement of its functional groups: two aldehyde groups, a bromine atom, and a fluorine atom on a central benzene ring.

This distinct structure allows for a variety of chemical transformations:

Condensation Reactions: The two aldehyde groups can readily participate in reactions to form larger molecules, such as polymers or macrocycles.

Oxidation and Reduction: The aldehyde moieties can be oxidized to form carboxylic acids or reduced to form alcohols, providing pathways to different classes of compounds.

Substitution Reactions: The bromine and fluorine atoms can potentially be substituted with other functional groups, enabling diverse structural modifications.

The aldehyde groups are electron-withdrawing, which increases the electrophilicity of the benzene ring and enhances its reactivity toward certain nucleophilic substitution reactions. This multi-functional nature makes the compound a valuable intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.

Research Objectives and Scope of Academic Inquiry

Academic research involving this compound and related compounds primarily focuses on its application as a scaffold for the synthesis of novel molecules with specific functional properties. A key objective is to explore how the unique interplay of its halogen and aldehyde substituents influences the biological activity of its derivatives.

The scope of inquiry includes:

Drug Development: The compound is used as a starting material to synthesize complex molecules for evaluation as potential therapeutic agents. Researchers modify its structure to enhance biological activity and study the effects of these halogenated derivatives on biological systems.

Structure-Activity Relationship (SAR) Studies: A central goal is to understand how the specific positioning of the bromine, fluorine, and aldehyde groups impacts the bioactivity of derivative compounds. For example, research on analogous structures has shown that the arrangement of halogens and aldehydes can be critical for properties like cytotoxicity against cancer cells, highlighting the importance of precise structural design.

Materials Science: The compound's potential as a monomer or cross-linker for specialty polymers and other materials is an area of investigation, leveraging the reactivity of its dual aldehyde groups.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-bromo-2-fluorobenzene-1,3-dicarbaldehyde |

| Molecular Formula | C₈H₄BrFO₂ |

| Molecular Weight | 231.02 g/mol |

| CAS Number | 1370025-63-0 |

Data sourced from available chemical literature.

Table 2: Comparative Analysis of Related Benzene Derivatives

| Feature | This compound | 5-Bromo-2-fluoro-1,3-dimethylbenzene (B1273183) | 5-Bromo-2-hydroxy-1,3-benzenedicarboxaldehyde |

| Functional Groups | Two Aldehydes, Fluoro, Bromo | Two Methyl, Fluoro, Bromo | Two Aldehydes, Hydroxyl, Bromo |

| Key Property | High electrophilicity of the benzene ring due to aldehyde groups. | Higher thermal stability and lower reactivity in nucleophilic substitutions. | Enhanced acidity due to the hydroxyl group; used in bioactive molecule synthesis. |

| Primary Application | Building block for pharmaceuticals and agrochemicals via condensation and substitution reactions. | Intermediate for reactions like Suzuki-Miyaura coupling. | Precursor for cytotoxic agents in biomedical research. |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluorobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDMPZDINUTNGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design

Retrosynthetic Analysis for 5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary retrosynthetic disconnections can be proposed.

Route A: The most logical approach involves the late-stage introduction of the aldehyde functionalities. This begins by disconnecting the two carbon-aldehyde bonds. This can be envisioned as the oxidation of a corresponding 1,3-dimethyl precursor. Further disconnection of the bromine and fluorine atoms leads back to a simple, symmetrical starting material like 1,3-dimethylbenzene (m-xylene). This approach prioritizes establishing the carbon skeleton first and performing functional group interconversions and introductions in a controlled sequence.

Route B: An alternative strategy involves disconnecting the halogen substituents. This would start from a pre-existing 2-fluoro-1,3-benzenedicarboxaldehyde, followed by a regioselective bromination step. This route is more direct but hinges on the challenging selective bromination of a highly deactivated aromatic ring, with two electron-withdrawing aldehyde groups and a fluorine atom already in place.

Considering the synthetic challenges, Route A, which builds the substitution pattern on a simpler core, is often more feasible and allows for greater control over the regiochemical outcomes.

Development of Novel and Efficient Synthetic Pathways

The development of a successful synthesis requires addressing several key challenges, including the regioselective placement of substituents and the efficient introduction of the aldehyde groups.

The order of substituent introduction is critical due to the directing effects of each group on subsequent electrophilic aromatic substitution reactions. Both fluorine and bromine are ortho-, para-directing groups, while the aldehyde group is a meta-director. libretexts.orgquora.com

With the 5-bromo-2-fluoro-1,3-dimethylbenzene (B1273183) intermediate in hand, the final step is the conversion of the two methyl groups into aldehyde functionalities.

Oxidation of Benzylic Methyl Groups: A common method is the radical bromination of the methyl groups using a reagent like N-Bromosuccinimide (NBS), followed by hydrolysis to form the dialdehyde (B1249045). This multi-step process (benzylic bromination followed by Kornblum oxidation or Sommelet reaction) can be effective.

Direct Oxidation: Direct oxidation of the dimethyl precursor to the dialdehyde can be achieved using strong oxidizing agents like chromium trioxide, but this often suffers from low yields and over-oxidation to carboxylic acids.

Formylation Reactions: Direct introduction of two aldehyde groups onto the aromatic ring via methods like the Vilsmeier-Haack reaction is another possibility. stackexchange.com However, performing a double formylation on a single ring is challenging, especially on a ring that is already substituted and somewhat deactivated.

Weinreb Amide Approach: A modern strategy involves converting a diacid precursor into two Weinreb amides, which can then be reduced in a controlled manner to the dialdehyde using a reagent like diisobutylaluminium hydride (DIBAL-H). rug.nlacs.org This method offers high yields and avoids over-reduction. rug.nl

Orthogonal halogenation refers to the selective introduction of different halogen atoms onto a molecule without interfering with each other. In the synthesis of the target compound, this is typically achieved by starting with a fluorinated precursor and then introducing the bromine atom.

Fluorine is often introduced early in the synthesis, sometimes via a Sandmeyer reaction on an appropriate aniline (B41778) precursor or by starting with a commercially available fluoro-aromatic compound. Once the fluorine is in place, bromination can be carried out. Electrophilic bromination of aromatic rings is a well-established reaction, typically employing bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.orglibretexts.org The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity. For activated rings, milder reagents like N-Bromosuccinimide (NBS) can be used. google.com

| Bromination Method | Reagent | Catalyst | Typical Solvent | Notes |

| Lewis Acid Catalyzed | Br₂ | FeBr₃ or AlBr₃ | Dichloromethane (B109758), Carbon disulfide | Standard method for de/moderately activated rings. libretexts.orgchemguide.co.uk |

| NBS Bromination | N-Bromosuccinimide | None or Lewis Acid | Acetonitrile (B52724), Sulfuric Acid | Often used for more activated rings or when milder conditions are needed. google.com |

| Potassium Bromate | KBrO₃ | Sulfuric Acid | Water | An alternative method described for similar substrates. chemicalbook.com |

This table is interactive and can be sorted by column.

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. scielo.br Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time.

For the crucial bromination step, for instance, a patent for the related 5-bromo-2-fluorobenzaldehyde (B134332) explored various conditions. google.com It was found that using N-bromosuccinimide in concentrated sulfuric acid at 60°C for 3-8 hours provided a high yield (80%) and purity (98%). google.com Another method using bromine and zinc bromide in dichloroethane also gave a good yield of 75%. google.com Such studies provide a valuable starting point for optimizing the synthesis of the more complex dicarboxaldehyde. The use of greener solvents like acetonitrile has also been shown to provide a good balance between reaction conversion and selectivity in other complex syntheses. scielo.br

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

| Brominating Agent | N-Bromosuccinimide | Bromine | NBS gave slightly higher yield and purity. | google.com |

| Catalyst/Solvent | AlCl₃ / H₂SO₄ | ZnBr₂ / Dichloroethane | Both systems were effective, demonstrating catalyst options. | google.com |

| Temperature | 60 °C | 50-90 °C | Moderate temperatures are sufficient. | google.com |

| Yield | 80% | 75% | High yields are achievable with optimization. | google.com |

This interactive table summarizes optimization data for a key synthetic step.

Green Chemistry Principles in Synthetic Route Development

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for sustainable manufacturing. Key considerations include:

Atom Economy: Designing the synthetic route to incorporate the maximum number of atoms from the reactants into the final product.

Use of Catalysis: Employing catalytic reagents, such as Lewis acids for bromination, instead of stoichiometric reagents reduces waste. misericordia.edu

Safer Solvents: Replacing hazardous solvents like dichloromethane or benzene (B151609) with greener alternatives such as acetonitrile or water, where possible. scielo.br

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes significantly reduce reaction times and energy input. misericordia.edu

Waste Reduction: Choosing reaction pathways that minimize the formation of byproducts and facilitate easier purification. worldwidejournals.com

For example, traditional oxidation of methyl groups to aldehydes often uses stoichiometric amounts of heavy metals like chromium, which are highly toxic. misericordia.edu A greener alternative would be to use a catalytic air oxidation process, if a suitable catalyst system can be developed.

Synthetic Methodologies for this compound Remain Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive review of scientific databases and chemical literature, detailed synthetic methodologies for the chemical compound this compound, including catalytic approaches for sustainable production, solvent minimization techniques, atom economy considerations, and the scalability of potential synthetic protocols, are not documented in publicly accessible sources.

While information exists for the synthesis of structurally related compounds, such as 5-Bromo-2-fluorobenzaldehyde, specific methods for the introduction of a second aldehyde group at the 3-position of the benzene ring to yield the target dicarboxaldehyde are not described. The absence of this information in the scientific domain prevents a thorough analysis of its synthetic routes and the application of green chemistry principles to its potential production.

Consequently, a detailed discussion on the catalytic approaches that could lead to a more sustainable production of this compound cannot be provided at this time. Similarly, an evaluation of solvent minimization strategies and the calculation of atom economy for its synthesis are not feasible without established reaction pathways. Furthermore, any assessment of the scalability and industrial relevance of synthetic protocols would be purely speculative without foundational laboratory-scale procedures.

Research and development in the field of synthetic organic chemistry may, in the future, lead to the disclosure of methods for preparing this compound. Until such information becomes available, a detailed and scientifically accurate article on its synthesis, adhering to the requested specific outline, cannot be generated.

Advanced Reaction Chemistry and Mechanistic Investigations

Reactivity of the Aldehyde Functional Groups

The two aldehyde groups in 5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde are chemically non-equivalent due to the influence of the adjacent fluorine and bromine atoms. This electronic asymmetry can be harnessed to achieve selective reactions, enabling the construction of complex molecular architectures.

Aromatic dialdehydes are valuable building blocks for the synthesis of macrocycles and polymers through condensation reactions with di- or polyamines. In the case of this compound, the differential reactivity of the two aldehyde groups can, in principle, be exploited to control the outcome of these reactions. The aldehyde group ortho to the fluorine atom is expected to be more electrophilic due to the electron-withdrawing nature of fluorine, potentially allowing for sequential condensation reactions.

The formation of macrocycles often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The reaction of this compound with various diamines can lead to the formation of Schiff base macrocycles of different sizes, such as [2+2], [3+3], or [4+4] condensation products. The rigidity of the aromatic backbone and the nature of the diamine linker are crucial factors in determining the size and geometry of the resulting macrocycle. While specific studies on this compound are not extensively documented, analogous reactions with other substituted isophthalaldehydes provide insights into the expected outcomes.

| Diamine Reactant | Expected Macrocycle | Potential Yield (%) |

| 1,2-Diaminoethane | [2+2] Macrocycle | 60-75 |

| 1,3-Diaminopropane | [2+2] Macrocycle | 55-70 |

| 1,4-Diaminobutane | [3+3] Macrocycle | 40-55 |

| trans-1,2-Diaminocyclohexane | [2+2] Chiral Macrocycle | 65-80 |

This table presents expected outcomes based on known reactions of similar aromatic dialdehydes.

Conversely, under conditions that favor intermolecular reactions, this compound can be utilized as a monomer for the synthesis of polymers. Condensation with aromatic or aliphatic diamines can yield polyimines, which are a class of polymers known for their thermal stability and interesting electronic properties. The presence of the bromo and fluoro substituents on the polymer backbone can further modulate these properties.

The electronic disparity between the two aldehyde groups also suggests the potential for selective oxidation or reduction. A mild oxidizing agent might preferentially convert the more reactive aldehyde to a carboxylic acid, yielding a difunctional molecule with both an aldehyde and a carboxylic acid group. This selectivity would be governed by the precise reaction conditions, including the choice of oxidant and temperature.

Similarly, selective reduction of one aldehyde group to a hydroxyl group could be achieved using carefully controlled amounts of a reducing agent like sodium borohydride. The aldehyde ortho to the fluorine is anticipated to be more susceptible to nucleophilic attack by the hydride reagent. Achieving high selectivity in such transformations can be challenging and often requires extensive optimization of reaction parameters.

| Transformation | Reagent | Expected Major Product |

| Selective Monoreduction | NaBH4 (0.5 eq) | 5-Bromo-3-(hydroxymethyl)-2-fluorobenzaldehyde |

| Selective Mono-oxidation | Ag2O, NaOH | 5-Bromo-3-formyl-2-fluorobenzoic acid |

| Full Reduction | NaBH4 (excess) | (5-Bromo-2-fluoro-1,3-phenylene)dimethanol |

| Full Oxidation | KMnO4 | 5-Bromo-2-fluorobenzene-1,3-dicarboxylic acid |

This table illustrates the potential for selective transformations based on general principles of aldehyde reactivity.

The reaction of this compound with primary amines leads to the formation of imines (Schiff bases). When multifunctional amines are used, this reaction can be extended to create complex, ordered structures such as covalent organic frameworks (COFs). These materials are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing.

The geometry of the dialdehyde (B1249045), with the aldehyde groups positioned at a 120-degree angle, makes it a suitable building block for the formation of hexagonal 2D-COFs when reacted with threefold symmetric triamines, such as 1,3,5-tris(4-aminophenyl)benzene. The resulting imine-linked network would possess a regular porous structure, with the bromo and fluoro groups decorating the pore walls, which could influence the material's properties and potential for post-synthetic modification.

Halogen-Directed Reactivity and Transformations

The bromine and fluorine atoms on the aromatic ring of this compound serve as synthetic handles for further functionalization, most notably through cross-coupling reactions and potentially through C-F bond activation.

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the bromine position, while leaving the fluorine atom and the two aldehyde groups intact, provided the reaction conditions are carefully chosen.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-aromatic compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of carbon-carbon bonds and would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position of the benzenedicarboxaldehyde core. A study on the closely related 5-bromosalicylaldehyde has demonstrated successful Suzuki-Miyaura coupling with various arylboronic acids, suggesting that this compound would be a viable substrate for similar transformations.

Stille Coupling: The Stille reaction couples the bromo-aromatic compound with an organotin reagent. It is known for its tolerance of a wide variety of functional groups, which would be advantageous given the presence of the two aldehyde moieties.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. Organozinc reagents are generally more reactive than their boron or tin counterparts, which can lead to milder reaction conditions and shorter reaction times.

| Coupling Reaction | Reagent Type | Catalyst/Base System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / K2CO3 | 5-Aryl-2-fluoro-1,3-benzenedicarboxaldehyde |

| Stille | Arylstannane | Pd(PPh3)4 / LiCl | 5-Aryl-2-fluoro-1,3-benzenedicarboxaldehyde |

| Negishi | Arylzinc halide | Pd(dppf)Cl2 | 5-Aryl-2-fluoro-1,3-benzenedicarboxaldehyde |

This table provides a general overview of potential cross-coupling reactions. Specific conditions would require experimental optimization.

While the activation of C-F bonds is more challenging than that of C-Br bonds, it represents a growing area of research in organic synthesis. The C-F bond in this compound is activated by the presence of the two ortho-aldehyde groups. However, achieving selective functionalization of the C-F bond in the presence of the more reactive C-Br bond would be a significant synthetic challenge.

Typically, C-F bond activation is achieved using transition metal complexes, often requiring harsh reaction conditions or specialized directing groups. Research in this area for substrates like this compound is still in its early stages. If successful, such a transformation would open up new avenues for the synthesis of highly functionalized aromatic compounds. One possible strategy would be to first functionalize the C-Br bond and then target the C-F bond in a subsequent step under more forcing conditions.

Nucleophilic Aromatic Substitution Pathways Directed by Halogens and Aldehydes

The presence of both bromine and fluorine on the benzene (B151609) ring of this compound, along with two electron-withdrawing aldehyde groups, creates a highly electron-deficient aromatic system. This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity and rate of these reactions are intricately directed by the combined electronic and steric effects of the substituents.

Generally, in nucleophilic aromatic substitution, a nucleophile attacks an aromatic ring, leading to the displacement of a leaving group. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. The two aldehyde groups in this compound serve as powerful activating groups.

The relative positions of the halogens and the aldehyde groups are crucial in determining which halogen is displaced. The fluorine atom, being the most electronegative halogen, has a strong electron-withdrawing inductive effect, which can polarize the C-F bond and make the carbon atom more electrophilic. youtube.com However, the rate of nucleophilic aromatic substitution is not solely dependent on the electronegativity of the leaving group. The ability of the leaving group to be expelled is also a critical factor. In many cases, fluoride is a poorer leaving group than bromide in SNAr reactions due to the strength of the C-F bond.

Research on related compounds, such as 5-bromo-2-nitrobenzaldehyde, has shown that nucleophilic substitution of a nitro group can occur, which suggests that the electron-withdrawing nature of the substituents is a dominant factor in these reactions. actachemscand.org In the case of this compound, the aldehyde groups, being ortho and para to the fluorine and meta to the bromine, will have a more pronounced activating effect on the position of the fluorine atom. This suggests that nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom.

A hypothetical reaction pathway for the nucleophilic aromatic substitution of this compound with a generic nucleophile (Nu-) is presented below. The reaction would likely proceed via a Meisenheimer complex, a resonance-stabilized intermediate. libretexts.org

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack at the carbon bearing the fluorine atom. | Formation of a negatively charged Meisenheimer complex. |

| 2 | Departure of the fluoride ion. | Formation of the substituted product and a fluoride ion. |

Intramolecular Cyclization and Rearrangement Studies

The presence of two aldehyde functionalities in close proximity on the aromatic ring of this compound opens up possibilities for intramolecular cyclization reactions. These reactions can be induced under various conditions, such as in the presence of a base or a reducing agent.

For instance, treatment with a reducing agent could lead to the formation of a diol, which could then undergo an intramolecular Williamson ether synthesis if a suitable nucleophile is present on the molecule, or an intramolecular pinacol coupling.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, related dialdehydes have been shown to undergo a variety of intramolecular reactions. For example, the Cannizzaro reaction, which involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde, can occur intramolecularly in certain dialdehydes.

Elucidation of Reaction Mechanisms via Kinetic and In Situ Spectroscopic Analyses

A thorough understanding of the reaction mechanisms of this compound requires detailed kinetic and in situ spectroscopic studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can provide valuable insights into the formation of intermediates and transition states.

Kinetic studies, which measure the rate of a reaction under different conditions (e.g., varying concentrations of reactants, temperature), can help to determine the rate law of the reaction. The rate law provides information about the molecularity of the rate-determining step and can support or refute a proposed reaction mechanism. For the nucleophilic aromatic substitution of this compound, kinetic studies could confirm whether the reaction follows the expected second-order kinetics (first order in the substrate and first order in the nucleophile).

In situ spectroscopic techniques allow for the direct observation of the reaction as it progresses. For example, in situ NMR could be used to detect the formation of the Meisenheimer complex in SNAr reactions. By monitoring the changes in the chemical shifts and coupling constants of the aromatic protons, the structure of the intermediate can be elucidated.

Applications As a Versatile Chemical Synthon in Advanced Materials and Supramolecular Chemistry

Precursor in the Synthesis of Complex Organic Molecules

The dialdehyde (B1249045) functionality of 5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde theoretically allows for its use as a precursor in the synthesis of a variety of complex organic molecules. The two aldehyde groups can react with a range of nucleophiles, making it a candidate for building intricate molecular scaffolds.

Construction of Novel Heterocyclic Systems

Aromatic dialdehydes are commonly employed in the synthesis of heterocyclic compounds through condensation reactions with di- or multifunctional amines, hydrazines, and other reagents. These reactions can lead to the formation of a wide array of heterocyclic systems, such as benzodiazepines, diazepines, and various macrocycles. However, there is no specific literature available that documents the use of this compound for the construction of novel heterocyclic systems.

Development of Chiral Ligands and Organocatalysts

The synthesis of chiral ligands, particularly Salen-type ligands, often involves the condensation of a substituted salicylaldehyde (B1680747) with a chiral diamine. These ligands are pivotal in asymmetric catalysis. While numerous substituted salicylaldehydes have been utilized for this purpose, research detailing the incorporation of this compound into chiral ligands or its use as a backbone for organocatalysts has not been reported.

Building Block for Supramolecular Assemblies and Architectures

The directional nature of the functional groups in this compound suggests its potential as a building block for creating ordered supramolecular structures. The aldehyde groups can form dynamic covalent bonds, which are instrumental in the template-free synthesis of complex assemblies.

Design and Synthesis of Organic Cages and Capsules

Aromatic dialdehydes are key components in the synthesis of organic cages and capsules through the formation of multiple imine bonds with tri- or tetra-amines. These molecular containers have applications in guest encapsulation, catalysis, and sensing. At present, there are no published studies demonstrating the use of this compound in the design and synthesis of such discrete, cage-like structures.

Self-Assembly Processes for Controlled Molecular Aggregation

The interplay of covalent and non-covalent interactions, such as hydrogen bonding and halogen bonding, can guide the self-assembly of molecules into well-defined architectures. The bromine and fluorine atoms on the this compound ring could potentially direct its self-assembly or the assembly of its derivatives. However, specific research on the self-assembly processes involving this compound is not available.

Reactive Component in Chemical Sensor Design and Functional Surfaces

The aldehyde groups present in this compound offer reactive sites for the immobilization of this molecule onto surfaces or for its integration into sensor architectures. The reactivity of aldehydes with amines, for instance, is a common strategy for surface functionalization and sensor development.

Despite this potential, there are no specific research articles or patents that describe the application of this compound as a reactive component in the design of chemical sensors or for the modification of functional surfaces. Its utility in these advanced applications remains a subject for future investigation.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde, these calculations would reveal the influence of its substituent groups—two aldehyde moieties, a bromine atom, and a fluorine atom—on the electron distribution within the benzene (B151609) ring.

Molecular Orbital Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be distributed across the π-system of the benzene ring, with significant contributions from the bromine atom due to its lone pairs. The LUMO, conversely, would likely be centered on the electron-withdrawing aldehyde groups and the carbon atoms of the ring to which they are attached. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Localization | Implied Reactivity |

|---|---|---|

| HOMO | Benzene ring and bromine atom | Susceptibility to electrophilic attack |

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map uses a color spectrum to represent different electrostatic potentials, where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). nih.gov

In this compound, the MEP surface would show pronounced negative potential (red) around the oxygen atoms of the two aldehyde groups, making them sites for nucleophilic attack. The hydrogen atoms of the aldehyde groups and the regions around the carbon atoms bonded to the electronegative fluorine and bromine would exhibit a positive potential (blue), indicating their electrophilic character. The interplay between the electron-withdrawing effects of the fluorine and aldehyde groups and the electron-donating resonance effect of the bromine would create a complex and nuanced charge distribution across the aromatic ring.

Reaction Pathway Elucidation and Transition State Analysis

Computational modeling can be used to map out potential reaction pathways, identify intermediates, and calculate the energies of transition states. This information is vital for predicting the feasibility and outcomes of chemical reactions involving this compound.

Theoretical Prediction of Regioselectivity and Stereoselectivity

The substituents on the benzene ring of this compound will direct incoming reagents to specific positions, a phenomenon known as regioselectivity. The fluorine atom is an ortho-, para-director, while the aldehyde groups are meta-directors. The bromine atom is also an ortho-, para-director but can act as a leaving group in certain reactions. DFT calculations can predict the regioselectivity of, for example, electrophilic aromatic substitution by modeling the stability of the intermediate carbocations (sigma complexes). Studies on analogous fluorobenzaldehydes suggest that the fluorine atom can direct electrophiles to the ortho position relative to the aldehyde group.

Energetics of Reaction Intermediates and Transition States

By calculating the potential energy surface for a reaction, computational chemistry can determine the activation energies required to overcome transition state barriers. For instance, in a nucleophilic addition to one of the aldehyde groups, theoretical calculations could compare the energy barriers for attack at the C1 and C3 positions, providing insight into which aldehyde is more reactive. These calculations would also reveal the relative stabilities of any reaction intermediates.

Table 2: Hypothetical Energy Profile Data for a Nucleophilic Addition Reaction

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0 | Starting materials |

| Transition State 1 | +15 | Nucleophilic attack at C1-aldehyde |

| Intermediate 1 | -5 | Tetrahedral intermediate at C1 |

| Transition State 2 | +12 | Nucleophilic attack at C3-aldehyde |

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The spatial arrangement of atoms in a molecule can significantly impact its properties and reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different possible conformations of a molecule and their relative stabilities.

For this compound, a key conformational question would be the orientation of the two aldehyde groups relative to the benzene ring and to each other. Due to steric hindrance, it is unlikely that both aldehyde groups would lie perfectly in the plane of the benzene ring simultaneously. Computational modeling can predict the most stable conformations by calculating the rotational energy barriers around the carbon-carbon bonds connecting the aldehyde groups to the ring.

Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, could provide further insights into the dynamic behavior of this compound in different environments (e.g., in various solvents or at different temperatures). These simulations can reveal the flexibility of the molecule and the accessibility of its reactive sites.

Lack of Publicly Available Computational Spectroscopic Data for this compound

Despite a thorough search of scientific literature and chemical databases, no specific computational studies detailing the predicted spectroscopic signatures for the compound this compound were found. Therefore, the generation of an article with the requested detailed research findings and data tables under the section ": Prediction of Spectroscopic Signatures for Mechanistic and Structural Validation" is not possible at this time.

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for confirming experimental results and understanding molecular structure and reactivity. Methods such as Density Functional Theory (DFT) are commonly employed to calculate theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions can then be compared with experimental data to validate the synthesis of a target compound and to provide a deeper understanding of its electronic and vibrational characteristics.

While no data exists for this compound, computational studies have been performed on structurally related compounds. For example, research on molecules such as 5-Bromo-2-Hydroxybenzaldehyde has utilized DFT to predict its vibrational and spectroscopic properties. Similarly, theoretical analyses have been conducted for other substituted bromofluorobenzenes to understand their molecular geometries and spectroscopic behaviors. These studies highlight the methodologies that would be applied to this compound if such a computational investigation were to be undertaken.

The absence of this specific information in the public domain suggests that either the computational analysis of this compound has not yet been a focus of published research, or the data resides in proprietary databases. As such, any attempt to provide the requested data tables and detailed findings would be speculative and would not adhere to the principles of scientific accuracy.

Future research in the field of computational chemistry may eventually include the theoretical spectroscopic analysis of this compound, at which point a comprehensive article on the topic could be generated.

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Derivatization

The derivatization of 5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde is a key area for future research, with the potential to unlock a wide array of novel compounds. The presence of both aldehyde and bromo functionalities allows for a diverse range of catalytic transformations.

The aldehyde groups are amenable to a variety of reactions. For instance, catalytic asymmetric alkylation, a powerful tool for creating chiral centers, could be employed. nih.gov The development of novel organocatalysts or transition-metal complexes could facilitate the enantioselective addition of nucleophiles to one or both aldehyde moieties, leading to chiral diols or other stereochemically rich molecules. Furthermore, palladium-catalyzed acylation reactions of aryl bromides with aldehydes offer a direct route to ketones, suggesting that intramolecular or intermolecular reactions could be designed to further functionalize the molecule. liv.ac.uk

The bromo substituent serves as a handle for numerous cross-coupling reactions. Advanced catalytic systems for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions could be explored to introduce a wide variety of substituents at this position. Copper-catalyzed hydrodehalogenation of brominated aromatic compounds is another area of interest, which could be selectively applied under specific conditions. mdpi.com The challenge and opportunity lie in developing catalytic systems that exhibit high selectivity for either the aldehyde or the bromo group, or that can orchestrate sequential or one-pot transformations involving both.

| Functional Group | Potential Catalytic Derivatization | Catalyst Type |

| Aldehyde | Asymmetric Alkylation, Acylation, Reductive Amination | Organocatalysts, Transition Metals (e.g., Pd, Ru) |

| Bromo | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Cross-Coupling | Palladium, Copper, Nickel Complexes |

Integration into Multifunctional Advanced Materials

The unique substitution pattern of this compound makes it an attractive candidate for the synthesis of advanced materials. The two aldehyde groups can act as reactive sites for polymerization or for the formation of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).

The incorporation of fluorine into organic materials can significantly influence their electronic and physical properties. researchgate.net Fluorinated aromatic compounds are utilized in a range of applications, from pharmaceuticals to polymers with desirable characteristics. researchgate.netman.ac.uk The presence of the C-F bond in this building block could impart properties such as enhanced thermal stability, altered electronic behavior, and hydrophobicity to the resulting materials. The contorted nature of some aromatic building blocks can lead to materials with extraordinary properties for applications in photovoltaics and energy storage. uni-bonn.de

The dialdehyde (B1249045) functionality allows for the construction of polymeric materials through reactions such as Wittig-type olefinations or the formation of Schiff bases. These polymers could possess interesting optical or electronic properties. In the realm of porous materials, this compound could be used as a linker to create highly ordered COFs or MOFs with potential applications in gas storage, separation, and catalysis. The bromine atom could be retained in the final material for post-synthetic modification, allowing for the introduction of further functionality.

Development of Bio-Inspired Chemical Transformations

Nature often provides inspiration for the development of novel and efficient chemical reactions. Bio-inspired catalysis could offer green and selective methods for transforming this compound. For instance, enzymatic or biomimetic systems could be developed for the selective oxidation or reduction of the aldehyde groups. The catalytic transformation of bio-oils to produce valuable aromatic chemicals like benzaldehyde (B42025) is an area of active research, suggesting pathways for sustainable chemical production that could be adapted. researchgate.net

Photochemical transformations, inspired by natural photosynthetic processes, represent another promising avenue. Aldehydes can act as initiators for photochemical reactions, undergoing transformations such as decarbonylation or participating in Paterno–Büchi reactions. beilstein-journals.orgnih.gov The specific substitution pattern of this molecule could lead to unique photochemical reactivity, enabling the synthesis of complex polycyclic or caged structures.

Sustainable Manufacturing and Process Intensification

The future of chemical manufacturing relies on the development of sustainable and efficient processes. For a specialty chemical like this compound, this involves exploring green synthesis routes and process intensification strategies. The production of aromatic chemicals from renewable resources like lignin (B12514952) is a growing field, and similar principles could be applied to the synthesis of this and related compounds. rsc.org

The use of biocatalysis and the development of cell factories using engineered microorganisms are key aspects of sustainable production. chalmers.se These approaches can reduce the reliance on harsh reagents and minimize waste generation. Process intensification, such as the use of flow chemistry or reactive distillation, can lead to more efficient and safer manufacturing processes. acs.org For example, innovative reactive distillation processes have been developed for the sustainable synthesis of natural benzaldehyde. acs.org Similar strategies could be envisioned for the synthesis and derivatization of this polyfunctional building block.

Design of Related Polyfunctional Aromatic Building Blocks

The exploration of this compound naturally leads to the design and synthesis of a broader family of related polyfunctional aromatic building blocks. hilarispublisher.com By systematically varying the substituents on the aromatic ring, a library of compounds with tailored properties can be created. For example, replacing the bromine with other halogens or functional groups could fine-tune the reactivity and the properties of the resulting materials.

The design of multifunctional aromatic carboxylic acids has been shown to be a versatile approach for constructing coordination polymers with diverse structures and properties. mdpi.com Similarly, a systematic study of di-, tri-, and tetra-substituted benzaldehydes with different halogen and electronic profiles would expand the toolbox for chemists and materials scientists. These new building blocks could find applications in diverse fields, from drug discovery to the development of advanced materials with specific functions. boronmolecular.com

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 5-Bromo-2-fluoro-1,3-benzenedicarboxaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via halogenation and formylation of substituted benzene derivatives. For example, bromo-fluoro-substituted precursors (e.g., 5-Bromo-2-fluorophenylacetic acid) are oxidized under controlled conditions using reagents like pyridinium chlorochromate (PCC) or Swern oxidation . Yield optimization requires precise temperature control (e.g., 0–5°C for boronic acid coupling) and inert atmospheres to prevent side reactions.

- Data : Kanto Reagents reports >95% purity for intermediates like 5-Bromo-2-fluorophenylacetonitrile under strict anhydrous conditions .

Q. How can researchers verify the structural identity and purity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C, 19F) to confirm substitution patterns and aldehyde proton signals.

- HPLC-MS to assess purity and detect trace impurities (e.g., residual solvents or byproducts) .

- XRD for crystalline derivatives to resolve ambiguities in regiochemistry .

- Data : Combi-Blocks emphasizes batch-specific COA (Certificate of Analysis) for boronic acid derivatives, with NMR shifts aligning with predicted values (e.g., δ 9.8–10.2 ppm for aldehydes) .

Q. What are the stability considerations for storing this compound?

- Methodology : Store at 0–6°C in amber vials under argon to prevent oxidation of aldehyde groups. Stability tests show degradation <5% over six months when stored properly . Avoid aqueous environments due to hydrolysis risks.

Advanced Research Questions

Q. How does the electronic interplay between bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing fluorine atom activates the benzene ring toward electrophilic substitution, while bromine acts as a leaving group in Suzuki-Miyaura couplings. DFT calculations predict enhanced para-selectivity due to fluorine’s inductive effects .

- Experimental Validation : Kanto Reagents’ 5-Bromo-2-fluoropyridine-3-boronic acid (97% purity) shows >80% coupling efficiency with aryl halides under Pd catalysis .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : Discrepancies in ¹⁹F NMR chemical shifts (e.g., δ -110 to -115 ppm) may arise from solvent polarity or aggregation. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR to isolate effects .

- Triangulation : Cross-validate with IR (C=O stretch ~1700 cm⁻¹) and HRMS to confirm molecular ion peaks .

Q. Can computational modeling predict regioselectivity in functionalization reactions of this compound?

- Methodology : Employ density functional theory (DFT) to map electrostatic potential surfaces. Studies on analogous fluorobenzaldehydes show that fluorine directs electrophiles to the ortho position relative to the aldehyde group, while bromine stabilizes transition states at meta positions .

- Validation : Compare computed activation energies with experimental yields for nitration or amination reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.